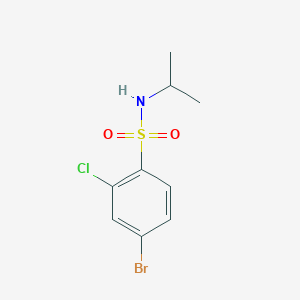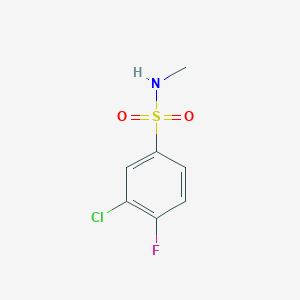
3-Bromobenzyl ethyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobenzyl ethyl sulfide: is an organic compound that belongs to the class of benzyl sulfides It is characterized by the presence of a bromine atom attached to the benzyl group and an ethyl group attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzyl ethyl sulfide can be achieved through several methods. One common approach involves the reaction of 3-bromobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature. The general reaction scheme is as follows:
3-Bromobenzyl chloride+Ethanethiol→3-Bromobenzyl ethyl sulfide+Hydrochloric acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromobenzyl ethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine atom, yielding benzyl ethyl sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Substitution: Amines, thiols, sodium hydride as base, dimethylformamide as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Major Products:
Oxidation: 3-Bromobenzyl ethyl sulfoxide, 3-Bromobenzyl ethyl sulfone.
Substitution: 3-Aminobenzyl ethyl sulfide, 3-Thiobenzyl ethyl sulfide.
Reduction: Benzyl ethyl sulfide.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromobenzyl ethyl sulfide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also be investigated for its potential therapeutic properties.
Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals. Its unique reactivity makes it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Bromobenzyl ethyl sulfide involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The sulfur atom can participate in oxidation and reduction reactions, altering the compound’s chemical properties. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparación Con Compuestos Similares
Benzyl ethyl sulfide: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chlorobenzyl ethyl sulfide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
3-Bromobenzyl methyl sulfide: Contains a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness: 3-Bromobenzyl ethyl sulfide is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis.
Propiedades
IUPAC Name |
1-bromo-3-(ethylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYODZMJDMRNDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-acetamide](/img/structure/B7859326.png)


![2-Amino-N-[1-(3-chloro-phenyl)-ethyl]-acetamide](/img/structure/B7859352.png)






